molecular formula C13H13N3O3S B6586385 2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1219902-90-5

2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B6586385
CAS No.: 1219902-90-5
M. Wt: 291.33 g/mol
InChI Key: MHMHALYKUKENTP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-oxo-N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-11-4-3-9(6-14-11)13(19)16-8-12(18)15-7-10-2-1-5-20-10/h1-6H,7-8H2,(H,14,17)(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMHALYKUKENTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CNC(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridine ring, the introduction of the formamido group, and the attachment of the thiophen-2-ylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. This includes the use of industrial-grade solvents, catalysts, and equipment to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a variety of derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential to modulate biological pathways and processes.

    Medicine: Research has focused on its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Its unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-oxo-1,6-dihydropyridin-3-yl)methyl]amino-N-[4-propyl-3-(trifluoromethyl)phenyl]benzamide
  • 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl

Uniqueness

Compared to similar compounds, 2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide stands out due to its specific structural features and the presence of the thiophen-2-ylmethyl group. These unique characteristics contribute to its distinct biological and chemical properties, making it a valuable compound for research and industrial applications.

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